Org41841 - 301847-37-0

Org41841

Catalog Number: EVT-277637
CAS Number: 301847-37-0
Molecular Formula: C19H22N4O2S2
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-amino-N-tert-butyl-4-(3-methoxyphenyl)-2-(methylthio)-6-thieno[2,3-d]pyrimidinecarboxamide is a member of pyrimidines and a thienopyrimidine.
Overview

Org41841 is a thienopyrimidine derivative recognized for its role as a selective agonist of the luteinizing hormone receptor. It was identified through high-throughput screening methods aimed at discovering low molecular weight compounds that selectively activate gonadotropin receptors without cross-reacting with other glycoprotein hormone receptors. This compound has garnered attention due to its unique binding properties and potential therapeutic applications in reproductive health.

Source

Org41841 was initially described in the context of research focused on the development of selective ligands for gonadotropin receptors, particularly the luteinizing hormone receptor and follicle-stimulating hormone receptor. The compound's synthesis and biological evaluation have been documented in various peer-reviewed articles, including studies published in journals such as Frontiers in Endocrinology and Journal of Molecular Endocrinology.

Classification

Org41841 is classified as a low molecular weight agonist that targets G protein-coupled receptors, specifically the luteinizing hormone receptor and thyroid-stimulating hormone receptor. Its mechanism of action involves allosteric modulation, where it enhances receptor activity without competing directly with endogenous ligands for binding sites.

Synthesis Analysis

Methods

The synthesis of Org41841 involves several key steps, typically starting from commercially available precursors. The synthesis process often utilizes techniques such as:

  • Copper-catalyzed Huisgen cycloaddition: This method allows for the formation of thienopyrimidine structures by facilitating reactions between azides and alkynes.
  • High-performance liquid chromatography (HPLC): This technique is employed for purification and analysis of the synthesized compounds to ensure high purity levels.
  • Nuclear magnetic resonance (NMR) spectroscopy: Used to confirm the structure of Org41841 and assess its purity.

Technical Details

The synthesis generally begins with the preparation of an acetylene derivative, which is then reacted under specific conditions to yield Org41841. The reaction conditions, including temperature, solvent choice, and catalyst concentration, are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

Org41841 features a thienopyrimidine core structure characterized by a fused thiophene ring and a pyrimidine moiety. The specific arrangement of functional groups on this core structure contributes to its selective agonistic activity at gonadotropin receptors.

Chemical Reactions Analysis

Reactions

Org41841 undergoes specific chemical reactions that are essential for its biological activity. These include:

  • Binding interactions: Org41841 binds to the transmembrane domain of the luteinizing hormone receptor, stabilizing its active conformation.
  • Agonistic activity: The compound functions as a partial agonist, activating signaling pathways associated with receptor stimulation.

Technical Details

The binding affinity and efficacy of Org41841 have been assessed through various assays, including radioreceptor assays that measure competition with labeled ligands for receptor binding sites.

Mechanism of Action

Process

The mechanism by which Org41841 exerts its effects involves:

  1. Allosteric modulation: Org41841 binds to an allosteric site on the luteinizing hormone receptor, enhancing its interaction with endogenous ligands.
  2. Signal transduction activation: Upon binding, Org41841 promotes conformational changes in the receptor that activate intracellular signaling pathways typically initiated by luteinizing hormone.

Data

Experimental data indicate that Org41841 enhances intracellular cyclic adenosine monophosphate levels, which leads to increased activation of protein kinase A signaling pathways—critical for regulating reproductive functions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Org41841 is typically presented as a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents such as dimethyl sulfoxide but limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Org41841 can participate in further chemical modifications, allowing for the development of analogs with enhanced or altered biological activities.
Applications

Scientific Uses

Org41841 has significant implications in pharmacological research, particularly concerning:

  • Reproductive health therapies: Its selective agonistic properties make it a candidate for developing treatments aimed at conditions related to gonadotropin signaling.
  • Research tool: As a model compound for studying gonadotropin receptor biology and signaling mechanisms, Org41841 aids in elucidating the complex interactions within endocrine systems.
Pharmacological Characterization of Org41841

Dual Receptor Modulation in Glycoprotein Hormone Receptors

Org41841 is a thienopyrimidine derivative functioning as a low-molecular-weight (402.53 g/mol) partial agonist for two glycoprotein hormone receptors (GPHRs): the luteinizing hormone/choriogonadotropin receptor (LHCGR) and thyroid-stimulating hormone receptor (TSHR). This dual activity positions it as a unique tool for probing the structural and functional plasticity of GPHR subfamily members [1] [6].

Partial Agonist Activity at LHCGR: EC₅₀ Profiling and Signal Transduction Pathways

Org41841 activates LHCGR with high potency, demonstrating an EC₅₀ of 0.2 μM in recombinant HEK293 cells expressing human LHCGR. Functional assays measuring intracellular cAMP accumulation revealed that Org41841 elicits ~60–75% of the maximal response achieved by native luteinizing hormone (LH) [1] [8]. This partial agonism is mediated through canonical Gαs coupling, leading to adenylate cyclase activation and cAMP-dependent protein kinase (PKA) signaling. Subsequent phosphorylation events trigger downstream steroidogenic gene expression, including cholesterol side-chain cleavage enzyme (CYP11A1), essential for testosterone synthesis in Leydig cells and progesterone production in ovarian luteal cells [5] [9]. The compound’s efficacy remains consistent across cell models, with an EC₅₀ of 0.3 μM observed in HEK293 EM cells [1].

Cross-Reactivity at TSHR: Comparative Efficacy (EC₅₀ = 0.2 μM vs. 7.7 μM for LHCGR)

Org41841 exhibits cross-reactivity with TSHR due to the ~70% homology in transmembrane domains (TMDs) between LHCGR and TSHR. However, its potency at TSHR (EC₅₀ = 7.7 μM) is significantly lower than at LHCGR, reflecting divergent allosteric landscapes [1] [6]. Intriguingly, TSHR mutants like L570F and M9 display enhanced sensitivity to Org41841, with EC₅₀ values improving to 800 nM and 2.7 μM, respectively. The M9 mutant achieves 99% efficacy relative to maximal TSH stimulation, indicating that specific TMD mutations optimize receptor conformation for Org41841 binding and activation [1] [3].

Table 1: Receptor-Specific Activity Profiles of Org41841

ReceptorEC₅₀ (μM)Cell Line/SystemEfficacy (% Max. Response)
LHCGR0.2–0.3HEK29360–75%
TSHR7.7HEK29330–40%
TSHR-L570F0.8Engineered mutants85%
TSHR-M92.7Engineered mutants99%

Allosteric Binding Mechanisms in GPCR Subfamilies

Unlike endogenous hormones binding extracellular leucine-rich repeat (LRR) domains, Org41841 targets the transmembrane helices (TMHs) of GPHRs. This allosteric mechanism avoids competition with orthosteric ligands like LH or TSH and offers insights into receptor activation dynamics [6] [8].

Transmembrane Domain Interactions: Role of TMH3 Glutamate Residues

Molecular modeling and mutagenesis studies identify a conserved binding pocket within the TMD, formed by TMH3, TMH4, TMH5, TMH6, TMH7, and extracellular loop 2 (ECL2). A critical interaction involves the E3.37 residue (Glu³⁶⁶ in TSHR; Glu³⁸⁷ in LHCGR) in TMH3, which forms a salt bridge with Org41841’s primary amino group. Chimeric receptors substituting TSHR TMD segments into LHCGR backbone exhibit >10-fold enhanced responses to Org41841, confirming the pocket’s functionality [3] [6]. Disruption of E3.37 via mutagenesis abolishes agonist activity, underscoring its role in stabilizing the active receptor conformation [6].

Hydrogen Bonding Networks and van der Waals Contributions to Receptor Activation

Org41841 binding relies on synergistic non-covalent forces:

  • Hydrogen bonding: The thienopyrimidine scaffold’s amino group donates H-bonds to E3.37, while carbonyl oxygen accepts H-bonds from TMH6 residues.
  • Van der Waals interactions: Hydrophobic side chains (e.g., tert-butyl carboxamide) dock into a subpocket lined with TMH5/6 aliphatic residues (Leu⁵⁴⁵, Val⁶²³). Mutagenesis of these residues reduces potency by >50% [3] [6] [8].
  • Aromatic stacking: The methoxyphenyl ring engages in π-π stacking with TMH7 aromatic residues.

Table 2: Key Molecular Interactions in Org41841-Receptor Binding

Interaction TypeResidues InvolvedEnergetic ContributionFunctional Consequence
Ionic bondE3.37 (TMH3)~40% ΔGAgonist efficacy loss if mutated
H-bondingTMH6 backbone~30% ΔGReduced cAMP accumulation
Van der WaalsTMH5/6 hydrophobic clusters~20% ΔGImpaired ligand docking
π-π stackingTMH7 aromatic side chains~10% ΔGAltered activation kinetics

These interactions collectively induce a "toggle switch" displacement in TMH6, propagating conformational changes to intracellular G-protein coupling domains. This mechanism mirrors activation by orthosteric ligands but originates from within the TMD [6] [8].

Table 3: Structural Determinants of Org41841 Binding

Structural ElementRole in BindingExperimental Validation
TMH3E3.37 ionic interactionE3.37A mutation abolishes activity
TMH5Hydrophobic subpocketChimeric receptors enhance potency
TMH6H-bond acceptor; hydrophobicAlanine scanning reduces affinity
TMH7Aromatic stackingFluorescence quenching assays confirm proximity
ECL2Stabilizes ligand orientationSynthetic ECL2 peptides inhibit binding

Concluding Remarks

Org41841 exemplifies the feasibility of targeting TMDs to modulate GPHRs. Its differential potency at LHCGR versus TSHR highlights opportunities for receptor-specific drug design, while its partial agonism offers therapeutic advantages by avoiding receptor overstimulation. Future studies should explore structure-activity relationships (SAR) of thienopyrimidine analogs to refine selectivity and efficacy [1] [6] [8].

Table 4: Summary of Org41841 Properties

PropertyValue
Molecular Weight402.53 g/mol
Chemical FormulaC₁₉H₂₂N₄O₂S₂
CAS Number301847-37-0
Solubility (DMSO)100 mg/mL (248.43 mM)
Key Pharmacological ActionPartial agonist at LHCGR/TSHR
Binding RegionTransmembrane domain
Primary Signaling PathwaycAMP/PKA

Compound Synonyms Mentioned:

  • 5-amino-N-tert-butyl-4-(3-methoxyphenyl)-2-(methylthio)-6-thieno[2,3-d]pyrimidinecarboxamide
  • Org 41841
  • Org-41841
  • ORG41841

Properties

CAS Number

301847-37-0

Product Name

Org41841

IUPAC Name

5-amino-N-tert-butyl-4-(3-methoxyphenyl)-2-methylsulfanylthieno[2,3-d]pyrimidine-6-carboxamide

Molecular Formula

C19H22N4O2S2

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C19H22N4O2S2/c1-19(2,3)23-16(24)15-13(20)12-14(10-7-6-8-11(9-10)25-4)21-18(26-5)22-17(12)27-15/h6-9H,20H2,1-5H3,(H,23,24)

InChI Key

DVSFSADBOJYPGF-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)OC)N

Solubility

Soluble in DMSO

Synonyms

Org 41841
Org-41841
Org41841

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)OC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.